N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a hydroxymethylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common approach is the reaction of thiophene-3-carboxylic acid with hydroxymethylcyclopropylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides and strong bases.
Major Products Formed:
Oxidation: Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-amine.
Substitution: Various substituted hydroxymethylcyclopropyl derivatives.
Scientific Research Applications
N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It can be utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: Lacks the hydroxymethylcyclopropyl group.
N-((1-(hydroxymethyl)cyclopropyl)methyl)amide derivatives: Similar structure but different functional groups.
Hydroxymethylcyclopropylamine: A simpler compound without the thiophene ring.
Uniqueness: N-((1-(hydroxymethyl)cyclopropyl)methyl)thiophene-3-carboxamide stands out due to its combination of the thiophene ring and the hydroxymethylcyclopropyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-7-10(2-3-10)6-11-9(13)8-1-4-14-5-8/h1,4-5,12H,2-3,6-7H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLYLKPSXLDNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CSC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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